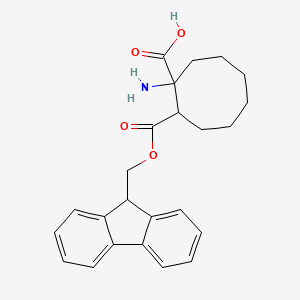
Fmoc-1-amino-1-cyclooctanecarboxylic-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-1-amino-1-cyclooctanecarboxylic acid is a chemical compound with the molecular formula C24H27NO4 and a molecular weight of 393.48 g/mol . It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 1-amino-1-cyclooctanecarboxylic acid. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-1-amino-1-cyclooctanecarboxylic acid typically involves the protection of the amino group of 1-amino-1-cyclooctanecarboxylic acid with the Fmoc group. This can be achieved through the reaction of 1-amino-1-cyclooctanecarboxylic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production methods for Fmoc-1-amino-1-cyclooctanecarboxylic acid involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-1-amino-1-cyclooctanecarboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or DIC.
Substitution Reactions: Substitution of the amino group with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: HATU or DIC in the presence of a base like DIPEA in DMF.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Deprotection: 1-amino-1-cyclooctanecarboxylic acid.
Coupling: Peptides or peptide derivatives.
Substitution: Functionalized derivatives of 1-amino-1-cyclooctanecarboxylic acid.
Applications De Recherche Scientifique
Fmoc-1-amino-1-cyclooctanecarboxylic acid has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various biological studies.
Material Science: Applied in the synthesis of peptide-based materials with unique properties.
Mécanisme D'action
The mechanism of action of Fmoc-1-amino-1-cyclooctanecarboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-1-amino-1-cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclooctane ring.
Fmoc-1-amino-1-cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring.
Uniqueness
Fmoc-1-amino-1-cyclooctanecarboxylic acid is unique due to its larger ring size, which can impart different conformational properties to the peptides synthesized using this compound. This can affect the biological activity and stability of the resulting peptides .
Propriétés
Formule moléculaire |
C24H27NO4 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
1-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)cyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C24H27NO4/c25-24(23(27)28)14-8-2-1-3-13-21(24)22(26)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,1-3,8,13-15,25H2,(H,27,28) |
Clé InChI |
NJOGYEPEOPUUTO-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(C(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


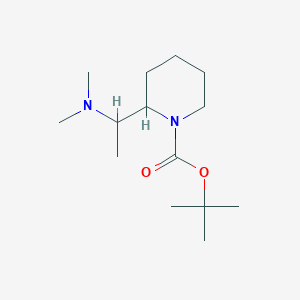
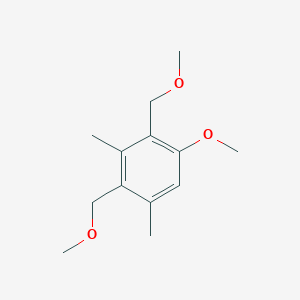
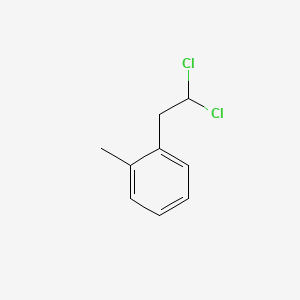

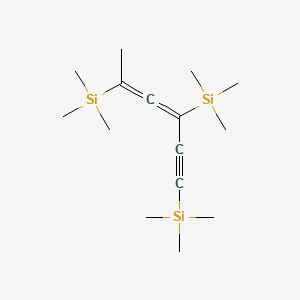
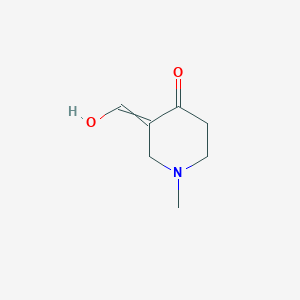
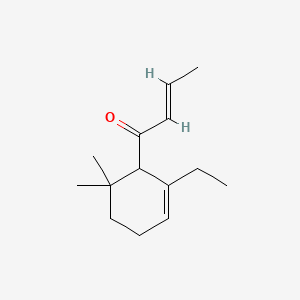
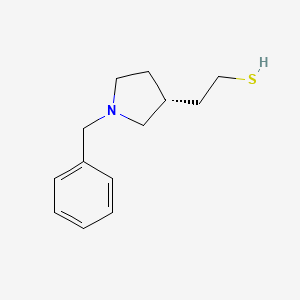

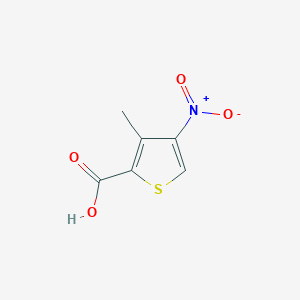
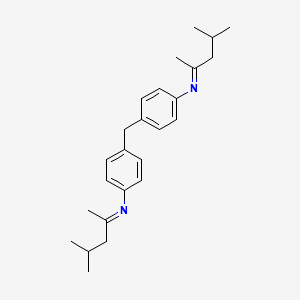
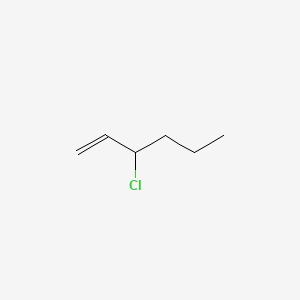
![4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol](/img/structure/B13955953.png)
![Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid](/img/structure/B13955963.png)
